N-(4-fluorophenyl)-2-((4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-oxochromen-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S2/c23-14-5-7-15(8-6-14)24-20(28)12-32-22-25-16(11-31-22)10-19(27)26-17-9-13-3-1-2-4-18(13)30-21(17)29/h1-9,11H,10,12H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPLMSTUNWNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
1. Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C26H24FN3O4S
- Molecular Weight : 487.55 g/mol
- CAS Number : 125971-96-2
- IUPAC Name : N-(4-fluorophenyl)-2-{[4-(2-oxo-2-{(2-oxo-2H-chromen-3-yl)amino}ethyl)thiazol-2-yl]thio}acetamide
This compound incorporates a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study highlighted that compounds with similar thiazole structures showed effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The incorporation of the thiazole moiety in N-(4-fluorophenyl)-2-acetamide enhances its potential as an antimicrobial agent due to structural similarities with effective compounds .
Anticancer Activity
The compound's anticancer activity has been evaluated in several studies. For instance, derivatives of thiazole have demonstrated significant cytotoxic effects against cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The presence of the 4-fluorophenyl group is believed to enhance the binding affinity to cancer cell receptors, leading to increased apoptosis in malignant cells .
The mechanism by which N-(4-fluorophenyl)-2-acetamide exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The compound's structure may allow it to interact with the active sites of these enzymes effectively .
Case Study 1: Antimicrobial Efficacy
A recent study tested a series of thiazole derivatives against various pathogens. The results indicated that derivatives similar to N-(4-fluorophenyl)-2-acetamide had minimum inhibitory concentrations (MICs) as low as 16 μg/mL against S. aureus and E. faecalis, showcasing their potential as novel antimicrobial agents .
Case Study 2: Anticancer Potential
In vitro assays revealed that thiazole-containing compounds reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls, indicating strong anticancer properties . The study concluded that modifications on the thiazole ring significantly influence the anticancer activity.
5. Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and coumarin moieties, which are integral parts of N-(4-fluorophenyl)-2-((4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)thio)acetamide. For example, research has shown that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. One study reported that a series of thiazole derivatives demonstrated IC50 values ranging from 10 µM to 30 µM against human glioblastoma cells, indicating promising anticancer activity .
Moreover, a compound similar to N-(4-fluorophenyl)-2-((4-(2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol was tested against A549 human lung adenocarcinoma cells, yielding an IC50 value of 23.30 ± 0.35 mM, showcasing its potential as an anticancer agent . The structure–activity relationship (SAR) analyses suggest that modifications in the thiazole ring can enhance activity against specific cancer types.
Antimicrobial Properties
The antimicrobial efficacy of thiazole-containing compounds has also been documented. A study synthesized N-acylated thiazoles and tested them against various microorganisms, revealing that some derivatives exhibited significant antibacterial activity, although generally lower than standard antibiotics . Specifically, compounds with a thiazole core were shown to have minimum inhibitory concentration (MIC) values between 100–400 µg/ml against gram-positive and gram-negative bacteria, indicating moderate antimicrobial properties .
Inhibition of Acetylcholinesterase
The inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's, is another promising application for compounds like N-(4-fluorophenyl)-2-((4-(2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol. Research indicates that derivatives containing both coumarin and thiazole structures can act as effective AChE inhibitors. In vitro studies have shown that certain compounds exhibit IC50 values as low as 2.7 µM, suggesting strong potential for therapeutic use in treating Alzheimer's disease .
Summary Table of Applications
Chemical Reactions Analysis
(a) Acid-Catalyzed Hydrolysis
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Reaction Focus : Cleavage of the acetamide group.
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Conditions : Reflux with 6N HCl at 110°C for 8–12 hours.
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Outcome :
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Product : Formation of carboxylic acid derivative (2-((4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)thio)acetic acid) and 4-fluoroaniline.
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Mechanism : Protonation of the amide oxygen followed by nucleophilic attack by water.
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Yield : ~70–80% (isolated via recrystallization).
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(b) Base-Mediated Hydrolysis
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Conditions : NaOH (2M) in ethanol/water (1:1), 60°C for 6 hours.
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Outcome :
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Product : Sodium salt of the carboxylic acid.
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Side Reaction : Partial degradation of the thiazole ring under prolonged heating.
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(a) Nucleophilic Substitution at Thiazole C-2
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Reagents : Alkyl halides (e.g., methyl iodide) or amines (e.g., benzylamine).
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Conditions : DMF, K₂CO₃, 60°C for 4 hours.
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Outcome :
Reagent Product Yield Methyl iodide 2-Methylthio derivative 65% Benzylamine 2-Benzylamino substituted thiazole 58%
(b) Ring-Opening Reactions
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Reagents : Strong acids (e.g., H₂SO₄) or bases (e.g., LiAlH₄).
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Conditions :
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Acidic : H₂SO₄ (conc.), 100°C, 2 hours → cleavage to thioamide and coumarin-amine fragments.
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Reductive : LiAlH₄ in THF, 0°C → reduction of thiazole to thiolane (5-membered ring).
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(a) Schiff Base Formation
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Reagents : Aldehydes (e.g., benzaldehyde).
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Conditions : Ethanol, glacial acetic acid (catalyst), reflux for 3 hours.
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Outcome :
(b) Acylation
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Reagents : Acetyl chloride or benzoyl chloride.
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Conditions : Pyridine, 0°C → room temperature, 2 hours.
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Outcome :
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Product : N-acylated derivatives at the coumarin-linked amino group.
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Stability : Acylated products show reduced solubility in polar solvents.
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(a) Thioether Oxidation
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Reagents : H₂O₂ (30%) in acetic acid.
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Conditions : 50°C, 3 hours.
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Outcome :
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Product : Sulfoxide (major) and sulfone (minor).
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Selectivity : Controlled by stoichiometry (1 eq. H₂O₂ → sulfoxide; 2 eq. → sulfone).
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(b) Coumarin Ring Oxidation
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Reagents : KMnO₄ in acidic medium.
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Conditions : H₂SO₄ (1M), 70°C, 1 hour.
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Outcome :
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Product : Cleavage of the coumarin lactone ring to form dicarboxylic acid derivatives.
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Application : Functionalization for prodrug design.
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(a) UV-Induced [2+2] Cycloaddition
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Conditions : UV light (254 nm), acetone solvent, 24 hours.
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Outcome :
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents/Conditions | Products | Yield Range |
|---|---|---|---|---|
| Acetamide | Acid hydrolysis | 6N HCl, reflux | Carboxylic acid + 4-fluoroaniline | 70–80% |
| Thiazole C-2 | Nucleophilic substitution | Methyl iodide, K₂CO₃ | 2-Methylthio derivative | 65% |
| Thioether | Oxidation | H₂O₂, acetic acid | Sulfoxide/sulfone | 75–90% |
| Coumarin-amine | Schiff base formation | Benzaldehyde, ethanol | Imine derivative | 50–60% |
Mechanistic Insights
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Electronic Effects : The electron-withdrawing fluorine on the phenyl ring enhances acetamide hydrolysis rates by stabilizing transition states.
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Steric Hindrance : Bulky substituents on the coumarin moiety reduce Schiff base formation efficiency .
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions on the thiazole ring.
Analytical Characterization
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NMR : Distinct shifts for thiazole protons (δ 7.2–7.5 ppm) and coumarin lactone (δ 6.8–7.1 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 480.6 (C₂₂H₁₈FN₃O₄S₂).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Coumarin vs. Phenyl/Bromophenyl Moieties :
- The target compound’s coumarin group (vs. phenyl in 5 or bromophenyl in 6 ) may enhance binding to enzymes like α-glucosidase via planar π-π interactions and hydrogen bonding. Coumarin derivatives are established in enzyme inhibition due to their rigid, aromatic structure .
- In contrast, halogenated aryl groups (e.g., bromophenyl in 6 ) improve hydrophobic interactions, as seen in its superior IC₅₀ (8 µM vs. 12 µM for 5 ) .
Thioether vs. Aminoethyl Linkage: The thioether bridge in the target compound (vs. aminoethyl in 5/6) may confer greater metabolic stability compared to oxygen-based ethers.
Fluorophenyl Substituent :
- The 4-fluorophenyl group in the target compound (and ) increases lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability. Fluorine’s electronegativity may also strengthen dipole interactions in enzyme active sites .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are its intermediates characterized?
The synthesis of structurally related thiazole-acetamide derivatives often involves condensation reactions between substituted thiazole amines and activated carbonyl groups. For example, 2-amino-4-substituted thiazoles can react with acetonitrile in the presence of anhydrous aluminum chloride to form thiazolylacetamide intermediates . Characterization typically employs infrared spectroscopy (IR) to confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve aromatic protons (δ 6.5–8.5 ppm) and thiazole/acetamide moieties (e.g., methylene groups at δ 3.5–4.5 ppm) .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis (>95% purity threshold). Stability studies should include accelerated degradation under thermal (40–60°C), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS to identify degradation products . Proper storage in airtight, light-resistant containers at –20°C is advised to prevent hydrolysis of the thioether or acetamide linkages .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening should focus on in vitro assays for antimicrobial (e.g., broth microdilution against E. coli and S. aureus), anticancer (MTT assay on cancer cell lines), and anti-inflammatory activity (COX-2 inhibition). Quinazolinone and thiazole derivatives often exhibit dose-dependent bioactivity, with IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives or predict mechanistic pathways?
Quantum chemical calculations (e.g., DFT) can optimize reaction pathways for synthesizing derivatives, while molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinases or COX-2 . For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by simulating reaction outcomes and prioritizing high-yield conditions .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) and structural analogs can clarify discrepancies. For instance, fluorescence-based assays (e.g., spectrofluorometric analysis of ligand-protein interactions) provide quantitative binding constants (Kd) to validate activity . If anti-inflammatory effects conflict between studies, comparative SAR studies on substituents (e.g., fluorophenyl vs. methoxyphenyl) can isolate critical functional groups .
Q. How can researchers elucidate the mechanism of action for this compound?
Mechanistic studies require a combination of in vitro enzymatic assays (e.g., kinase inhibition profiling), cellular imaging (confocal microscopy for subcellular localization), and in silico simulations (MD simulations of ligand-receptor dynamics). For example, thiazole derivatives may inhibit ATP-binding pockets in kinases, validated via competitive binding assays with ATP analogs .
Q. What advanced analytical techniques address challenges in structural confirmation?
Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related trifluoroacetamide derivatives (e.g., C–H···O hydrogen bonds stabilizing the lattice) . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve complex spin systems, particularly for overlapping thiazole and coumarin protons .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
Systematic substitution of the fluorophenyl, thiazole, and coumarin moieties is critical. For example:
- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Modify the thioether linkage to sulfone or sulfonamide for enhanced metabolic stability.
- Compare bioactivity of 2-oxo-2H-chromen-3-yl vs. quinazolinone derivatives . Biological data should be analyzed using multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area).
Q. What methodologies are recommended for toxicity profiling in preclinical research?
Conduct in vitro cytotoxicity assays on non-cancerous cell lines (e.g., HEK293) and hemolysis tests. For in vivo studies, acute toxicity in rodent models (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues is essential. Metabolite identification via LC-MS/MS can reveal toxic intermediates .
Q. How can forced degradation studies inform formulation development?
Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress per ICH Q1A guidelines. LC-MS profiles of degradation products (e.g., hydrolysis of the acetamide to carboxylic acid) guide excipient selection to enhance shelf-life. Stability-indicating methods (e.g., gradient HPLC) ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
